Cas no 356572-10-6 (tert-butyl N-(3-hydroxy-5,7-dimethyladamantan-1-yl)carbamate)

Tert-butyl N-(3-hydroxy-5,7-dimethyladamantan-1-yl)carbamate is a carbamate-protected adamantane derivative featuring a hydroxyl group at the 3-position and methyl substituents at the 5- and 7-positions. This compound is of interest in medicinal chemistry and organic synthesis due to the adamantane scaffold's rigidity and metabolic stability. The tert-butyloxycarbonyl (Boc) group provides a reversible protecting group for the amine functionality, enabling selective deprotection under mild acidic conditions. The hydroxyl group offers a handle for further functionalization, while the dimethyl substitution enhances lipophilicity. This compound is particularly useful in the development of bioactive molecules, including protease inhibitors and CNS-targeting agents, where adamantane-based frameworks are advantageous.
tert-butyl N-(3-hydroxy-5,7-dimethyladamantan-1-yl)carbamate structure
356572-10-6 structure
Product name:tert-butyl N-(3-hydroxy-5,7-dimethyladamantan-1-yl)carbamate
CAS No:356572-10-6
MF:C17H29NO3
Molecular Weight:295.417065382004
CID:5976669
PubChem ID:85416783

tert-butyl N-(3-hydroxy-5,7-dimethyladamantan-1-yl)carbamate 化学的及び物理的性質

名前と識別子

    • EN300-7548425
    • tert-butyl N-(3-hydroxy-5,7-dimethyladamantan-1-yl)carbamate
    • 356572-10-6
    • インチ: 1S/C17H29NO3/c1-13(2,3)21-12(19)18-16-7-14(4)6-15(5,8-16)10-17(20,9-14)11-16/h20H,6-11H2,1-5H3,(H,18,19)
    • InChIKey: PGKWHUIZYNGCIX-UHFFFAOYSA-N
    • SMILES: OC12CC3(CC(C)(C1)CC(C)(C2)C3)NC(=O)OC(C)(C)C

計算された属性

  • 精确分子量: 295.21474379g/mol
  • 同位素质量: 295.21474379g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 461
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3
  • トポロジー分子極性表面積: 58.6Ų

tert-butyl N-(3-hydroxy-5,7-dimethyladamantan-1-yl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7548425-0.5g
tert-butyl N-(3-hydroxy-5,7-dimethyladamantan-1-yl)carbamate
356572-10-6 95%
0.5g
$507.0 2024-05-23
Enamine
EN300-7548425-0.05g
tert-butyl N-(3-hydroxy-5,7-dimethyladamantan-1-yl)carbamate
356572-10-6 95%
0.05g
$443.0 2024-05-23
Enamine
EN300-7548425-0.25g
tert-butyl N-(3-hydroxy-5,7-dimethyladamantan-1-yl)carbamate
356572-10-6 95%
0.25g
$485.0 2024-05-23
Enamine
EN300-7548425-1.0g
tert-butyl N-(3-hydroxy-5,7-dimethyladamantan-1-yl)carbamate
356572-10-6 95%
1.0g
$528.0 2024-05-23
Enamine
EN300-7548425-10.0g
tert-butyl N-(3-hydroxy-5,7-dimethyladamantan-1-yl)carbamate
356572-10-6 95%
10.0g
$2269.0 2024-05-23
Enamine
EN300-7548425-2.5g
tert-butyl N-(3-hydroxy-5,7-dimethyladamantan-1-yl)carbamate
356572-10-6 95%
2.5g
$1034.0 2024-05-23
Enamine
EN300-7548425-0.1g
tert-butyl N-(3-hydroxy-5,7-dimethyladamantan-1-yl)carbamate
356572-10-6 95%
0.1g
$464.0 2024-05-23
Enamine
EN300-7548425-5.0g
tert-butyl N-(3-hydroxy-5,7-dimethyladamantan-1-yl)carbamate
356572-10-6 95%
5.0g
$1530.0 2024-05-23

tert-butyl N-(3-hydroxy-5,7-dimethyladamantan-1-yl)carbamate 関連文献

tert-butyl N-(3-hydroxy-5,7-dimethyladamantan-1-yl)carbamateに関する追加情報

Introduction to Tert-butyl N-(3-hydroxy-5,7-dimethyladamantan-1-yl)carbamate (CAS No. 356572-10-6)

Tert-butyl N-(3-hydroxy-5,7-dimethyladamantan-1-yl)carbamate, a compound with the CAS number 356572-10-6, is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of tert-butyl N-(3-hydroxy-5,7-dimethyladamantan-1-yl)carbamate is characterized by its unique combination of functional groups and aromatic rings. The presence of a tert-butyl group at the carbamate position contributes to the compound's stability and reactivity, while the hydroxyl and dimethyladamantane moieties introduce specific interactions with biological targets. This structural complexity makes it an intriguing candidate for further exploration in drug discovery.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The 3-hydroxy-5,7-dimethyladamantan-1-yl moiety in this compound has been identified as a key pharmacophore, capable of interacting with enzymes and receptors involved in critical cellular processes. Preliminary studies have suggested that this moiety may have potential applications in the treatment of neurological disorders, inflammation, and other conditions where modulating these pathways is beneficial.

One of the most compelling aspects of tert-butyl N-(3-hydroxy-5,7-dimethyladamantan-1-yl)carbamate is its synthetic accessibility. The compound can be readily prepared through well-established organic synthesis techniques, allowing researchers to modify its structure and explore derivatives with enhanced biological activity. This flexibility is crucial for optimizing drug candidates and improving their pharmacokinetic properties.

The pharmaceutical industry has been particularly interested in compounds that exhibit dual functionality, meaning they can target multiple biological pathways simultaneously. The unique structure of tert-butyl N-(3-hydroxy-5,7-dimethyladamantan-1-yl)carbamate suggests that it may possess such dual functionality, which could lead to more effective therapeutic outcomes. For instance, the hydroxyl group may interact with hydrophobic pockets in enzymes, while the dimethyladamantane ring could engage with specific receptor sites.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of compounds like tert-butyl N-(3-hydroxy-5,7-dimethyladamantan-1-yl)carbamate with biological targets. These computational models have been instrumental in guiding experimental design and optimizing lead compounds for clinical development. By leveraging these tools, scientists can accelerate the drug discovery process and bring new treatments to market more efficiently.

The potential applications of tert-butyl N-(3-hydroxy-5,7-dimethyladamantan-1-yl)carbamate extend beyond traditional pharmaceuticals. Its unique chemical properties make it a valuable tool for research in areas such as chemical biology and materials science. For example, derivatives of this compound could be used to develop novel biomaterials or to study enzyme mechanisms at a molecular level.

In conclusion, tert-butyl N-(3-hydroxy-5,7-dimethyladamantan-1-yl)carbamate (CAS No. 356572-10-6) represents a promising chemical entity with significant potential for therapeutic applications. Its structural features and biological interactions make it an attractive candidate for further research and development. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases and improving patient outcomes.

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